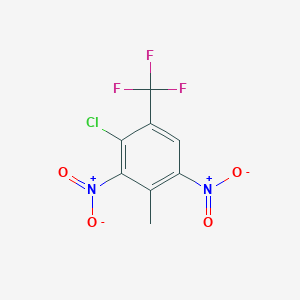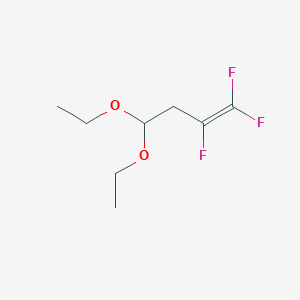
1,1,2-Trifluoro-4-diethoxy-butene-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,2-Trifluoro-4-diethoxy-butene-1 is a chemical compound that has gained significant attention in various fields of research due to its unique chemical structure and potential biological activity. This compound is characterized by the presence of trifluoromethyl and diethoxy groups attached to a butene backbone, making it a versatile molecule for various applications.
Preparation Methods
The synthesis of 1,1,2-Trifluoro-4-diethoxy-butene-1 can be achieved through several methods. One common approach involves the reaction of trifluoroacetic acid with vinyl ethyl ether in the presence of an organic base such as pyridine . The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure the stability of the intermediate products. Another method involves the continuous introduction of vinyl ethyl ether, triethylamine, and trifluoroacetic anhydride into a continuous reactor, followed by continuous extraction to obtain the desired product .
Chemical Reactions Analysis
1,1,2-Trifluoro-4-diethoxy-butene-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can react with potassium hydroxide in the presence of a phase transfer catalyst like tetrabutylammonium bromide to form 1,1,2-trifluoro-1,3-butadiene . Common reagents used in these reactions include trifluoroacetic acid, vinyl ethyl ether, and organic bases such as pyridine and triethylamine. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,1,2-Trifluoro-4-diethoxy-butene-1 is widely used in scientific research due to its unique properties. In organic synthesis, it serves as a versatile building block for the preparation of various fluorinated compounds. In drug discovery, its unique chemical structure makes it an attractive candidate for the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 1,1,2-Trifluoro-4-diethoxy-butene-1 involves its interaction with specific molecular targets and pathways. The trifluoromethyl group in the compound can enhance its binding affinity to certain enzymes and receptors, thereby modulating their activity. The diethoxy groups may also play a role in stabilizing the compound and facilitating its interaction with biological molecules. the exact molecular targets and pathways involved in its mechanism of action are still under investigation.
Comparison with Similar Compounds
1,1,2-Trifluoro-4-diethoxy-butene-1 can be compared with other similar compounds such as 4-ethoxy-1,1,1-trifluoro-3-buten-2-one and 2-butene, 4,4-diethoxy-1,1,1-trifluoro-2-(trifluoromethyl) . These compounds share similar structural features, including the presence of trifluoromethyl and diethoxy groups. this compound is unique due to its specific arrangement of these groups on the butene backbone, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
4,4-diethoxy-1,1,2-trifluorobut-1-ene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F3O2/c1-3-12-7(13-4-2)5-6(9)8(10)11/h7H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHPORQYCKLVMIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CC(=C(F)F)F)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
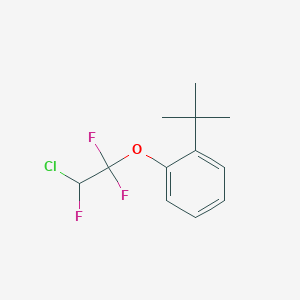
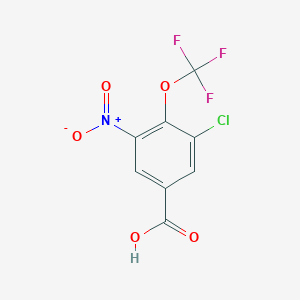
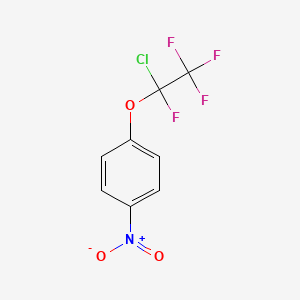
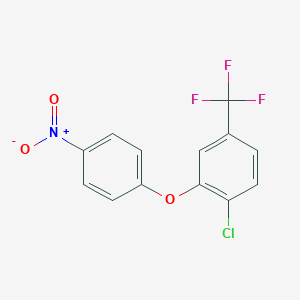
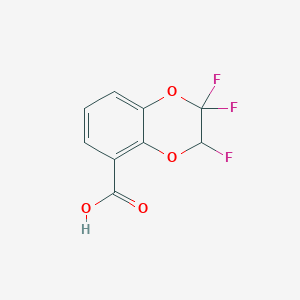
![3-Chloro-3-[(2-trifluoromethyl)phenyl]-2-propenoyl chloride](/img/structure/B6313217.png)
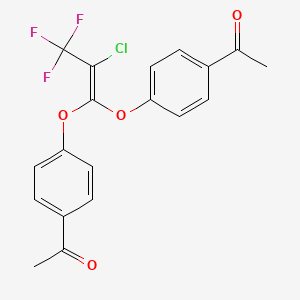
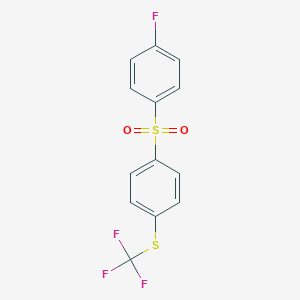
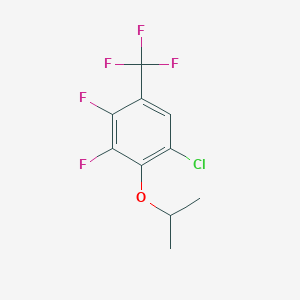
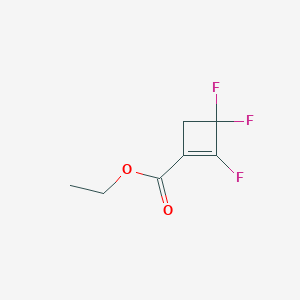
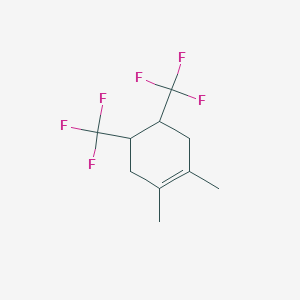
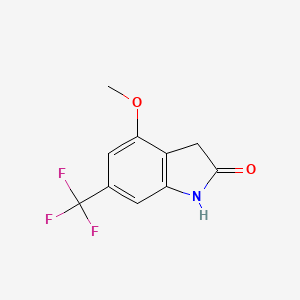
![1,5-Di-(3-pyridyl)-3-(2,6-difluorophenyl)-4-[(2,6-difluorophenyl)ethanol]-1,5-pentanedione](/img/structure/B6313288.png)
